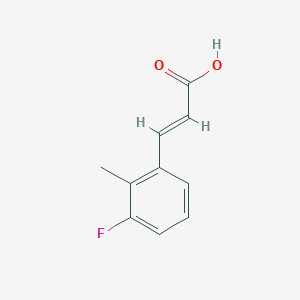

3-Fluoro-2-methylcinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated cinnamic acid derivatives, including methods that could potentially be adapted for 3-Fluoro-2-methylcinnamic acid, involves various strategies. One approach is the biocatalytic synthesis, which has been applied to synthesize 2-fluoro-3-hydroxypropionic acid, highlighting the potential for environmentally friendly methods to introduce fluorine into organic molecules (Wei Liu et al., 2022). Another method involves the use of strongly acidic cationic exchange resin as a catalyst for the esterification of fluorocinnamic acid derivatives, indicating a cost-efficient and scalable approach for the synthesis of such compounds (C. Si, 2004).

Molecular Structure Analysis

Fluorine's introduction to organic compounds significantly affects their molecular structure due to its electronegativity and small size. For instance, the study on 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid provides insights into how fluorine substitution influences molecular and crystal structures, as determined by NMR spectroscopy and X-ray crystallography (P. Barili et al., 2001). These structural modifications can alter physical and chemical properties, affecting solubility, stability, and reactivity.

Chemical Reactions and Properties

Fluorinated compounds, including 3-Fluoro-2-methylcinnamic acid, undergo unique chemical reactions owing to the fluorine atom's influence. The presence of fluorine can enhance the molecule's reactivity towards nucleophilic substitution, electrophilic addition, and other reaction types. Research on fluorinated cyclohexenyl nucleic acid analogs, for example, highlights the potential of fluorinated compounds for use in biologically relevant chemical transformations (P. Seth et al., 2012).

Applications De Recherche Scientifique

Fluorinated Compounds in Drug Development

Fluorinated compounds, like 3-Fluoro-2-methylcinnamic acid, are often explored in pharmaceutical research due to the unique properties that fluorine atoms can impart to organic molecules. These properties include increased lipophilicity, metabolic stability, and potential for specific interactions with biological targets. For example, Delafloxacin, a novel fluoroquinolone, shows enhanced bactericidal activity under acidic conditions, which might be advantageous against resistant bacterial strains (Jorgensen et al., 2018).

Fluorescent Chemosensors

Derivatives of cinnamic acid, particularly those modified with functional groups like fluorine, could be utilized in the development of fluorescent chemosensors. These chemosensors can detect various ions or molecules, offering applications in biological, environmental, and chemical analysis. For instance, 4-Methyl-2,6-diformylphenol-based compounds have been developed to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity (Roy, 2021).

Photodynamic Therapy (PDT)

Compounds similar to 3-Fluoro-2-methylcinnamic acid might find applications in PDT, where they could serve as photosensitizers to treat various diseases, including cancers and skin conditions. Methyl aminolevulinate, for example, has shown efficacy in PDT for treating non-melanoma skin cancer and precursor lesions (Foley, 2003).

Antioxidant and Biological Activities

Fluorinated cinnamic acid derivatives could exhibit significant antioxidant and biological activities due to their structural features. These activities can be crucial for developing new therapeutic agents targeting oxidative stress-related diseases. Studies on caffeic acid and its derivatives have highlighted their potential antioxidant, anti-inflammatory, and antimicrobial properties, which could be relevant for similar fluorinated derivatives (Jiang et al., 2005).

Safety And Hazards

Propriétés

IUPAC Name |

(E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDLRLIWXWVPES-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methylcinnamic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

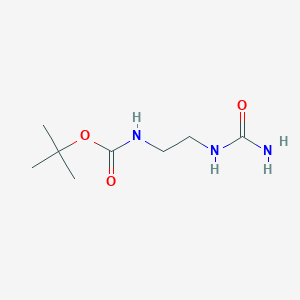

![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)